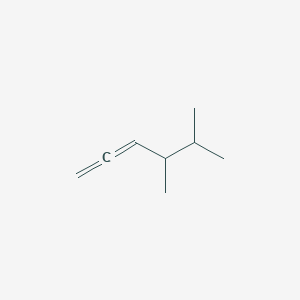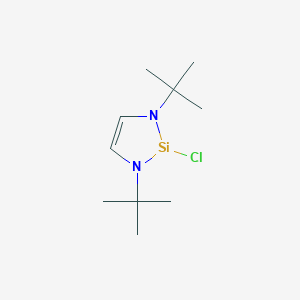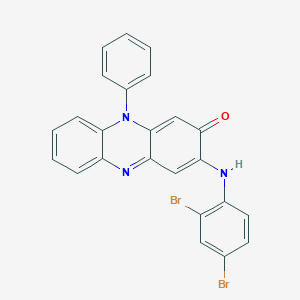
4,5-Dimethylhexa-1,2-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethylhexa-1,2-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. This compound is characterized by its unique structure, where the double bonds are located at the first and second positions of the hexane chain, with methyl groups attached at the fourth and fifth positions. The molecular formula for this compound is C8H14.
准备方法
Synthetic Routes and Reaction Conditions: 4,5-Dimethylhexa-1,2-diene can be synthesized through various organic reactions. One common method involves the dehydrohalogenation of 4,5-dimethylhexane-1,2-diol using a strong base such as potassium tert-butoxide. This reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the elimination of hydrogen halide and formation of the diene structure.
Industrial Production Methods: Industrial production of this compound may involve catalytic dehydrogenation of suitable precursors. The process often requires the use of metal catalysts such as palladium or platinum to achieve high yields and selectivity. Fractional distillation is employed to purify the final product.
化学反应分析
Types of Reactions: 4,5-Dimethylhexa-1,2-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with halogens (e.g., bromine) or hydrogen halides (e.g., HCl) to form addition products.
Oxidation: It can be oxidized using reagents like potassium permanganate to form diols or other oxygenated derivatives.
Cycloaddition: The Diels-Alder reaction is a notable example where this compound can react with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions:
Halogenation: Bromine in carbon tetrachloride under room temperature.
Oxidation: Potassium permanganate in aqueous solution.
Cycloaddition: Reaction with maleic anhydride under reflux conditions.
Major Products:
Halogenation: 4,5-Dibromo-4,5-dimethylhexane.
Oxidation: 4,5-Dimethylhexane-1,2-diol.
Cycloaddition: 4,5-Dimethylcyclohexene derivatives.
科学研究应用
4,5-Dimethylhexa-1,2-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures through cycloaddition reactions.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research into potential pharmacological properties and the development of new therapeutic agents.
Industry: Used in the production of polymers and other advanced materials due to its reactive diene structure.
作用机制
The mechanism of action for 4,5-Dimethylhexa-1,2-diene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in electrophilic addition reactions, the initial step involves the protonation of one of the double bonds, leading to the formation of a carbocation intermediate. This intermediate can then undergo nucleophilic attack to form the final addition product. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
2,5-Dimethylhexa-2,4-diene: Another diene with similar reactivity but different double bond positions.
1,3-Butadiene: A simpler diene used extensively in polymer production.
Isoprene: A naturally occurring diene used in the synthesis of synthetic rubber.
Uniqueness: 4,5-Dimethylhexa-1,2-diene is unique due to its specific double bond positions and the presence of methyl groups, which influence its reactivity and the types of products formed in chemical reactions. Its structure allows for selective reactions that are not possible with other dienes, making it a valuable compound in organic synthesis and industrial applications.
属性
CAS 编号 |
112123-27-0 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
InChI |
InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h6-8H,1H2,2-4H3 |
InChI 键 |
MDIYJGVGIGOHQR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)C=C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)
![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)


![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)


